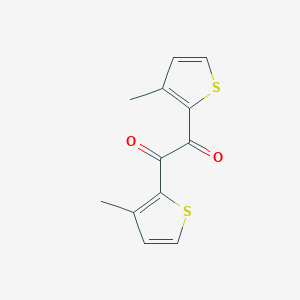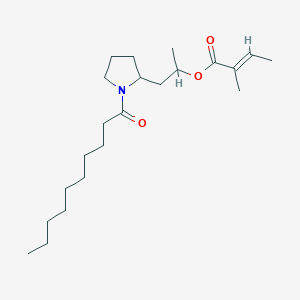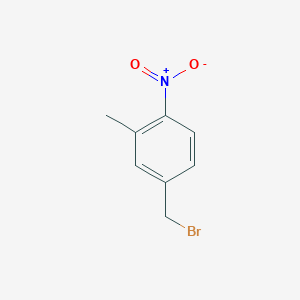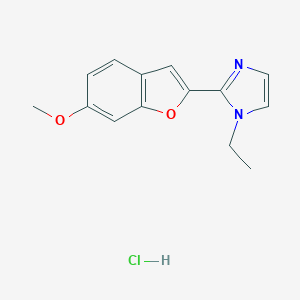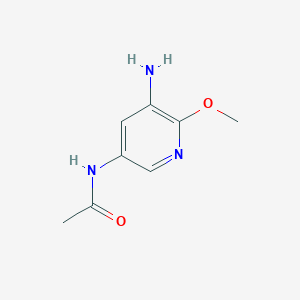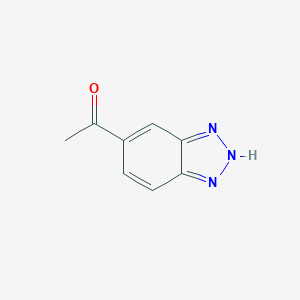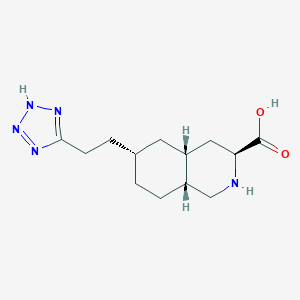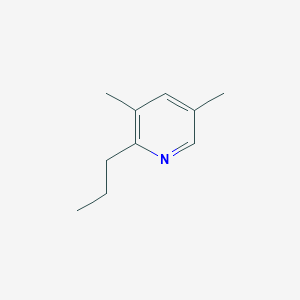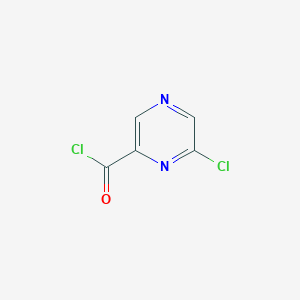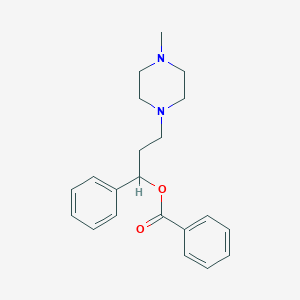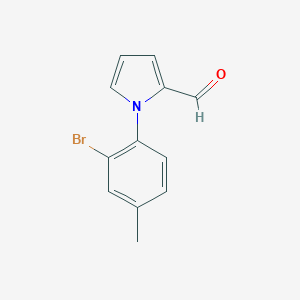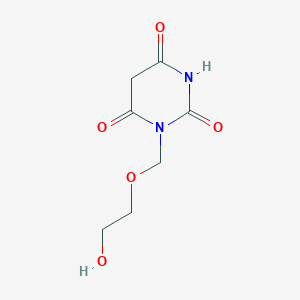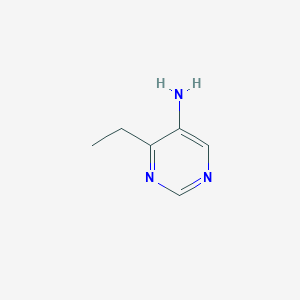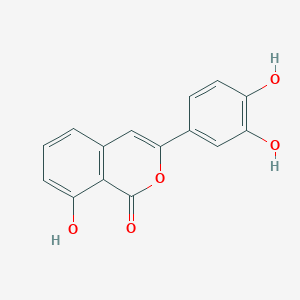
Thunberginol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thunberginol A is an isocoumarin found in Hydrangea macrophylla and the herbal preparation hydrangeae dulcis folium which is produced from its leaves .
Synthesis Analysis
Thunberginol A has been synthesized through thermal cyclization reaction of d- and g-ketoamides . The synthesized isocoumarins were evaluated for their anti-allergic activity, in which thunberginol B exhibited the highest inhibitory potency .Molecular Structure Analysis
Thunberginol A contains total 32 bond(s); 22 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aromatic), and 3 aromatic hydroxyl(s) .Chemical Reactions Analysis
Thunberginols A, B, and F from the processed leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium) substantially inhibited the degranulations by antigen and calcium ionophore A23187, and the releases of TNF-a and IL-4 by antigen in RBL-2H3 cells .Physical And Chemical Properties Analysis
Thunberginol A has a molecular formula of C15H10O5 and a molecular weight of 270.24 .Applications De Recherche Scientifique
Anti-Allergic and Anti-Inflammatory Effects
- Thunberginol A, along with thunberginol B, has been studied for its effects in inhibiting the expression of cytokines and the activation of activator protein-1 in RBL-2H3 cells. These compounds have shown substantial inhibitory effects on degranulation, release of tumor necrosis factor-alpha, and interleukin-4, indicating potential anti-allergic and anti-inflammatory properties (Matsuda et al., 2008).
Cell Cycle Arrest and Anticancer Potential
- Research on Thunbergia Laurifolia, which contains thunberginol A, has shown that it can induce cell cycle arrest in human breast cancer cells. This suggests potential anticancer properties by inhibiting cell growth and promoting apoptosis (Jetawattana et al., 2015).
Neuroprotective Effects
- A study focusing on Thunbergia laurifolia, which contains thunberginol A, demonstrated potential neuroprotective effects. It showed that an extract from this plant could improve cognitive and emotional deficits in mice, suggesting potential benefits for neurological disorders (Rojsanga et al., 2015).
Antioxidant and Anti-inflammatory Properties
- Hydrangea macrophylla, containing thunberginol A, has been found to protect against stress-induced anxiety in mice. This is attributed to its antioxidant and anti-inflammatory properties, indicating a potential role in treating neurological disorders related to stress (Lee et al., 2022).
Synthesis and Structure-Activity Relationships
- Studies have been conducted on the synthesis of thunberginol A and related compounds, providing insights into their structural requirements for biological activity. This research is crucial for the development of new pharmacological agents (Kurume et al., 2008).
Propriétés
Numéro CAS |
147666-80-6 |
|---|---|
Nom du produit |
Thunberginol A |
Formule moléculaire |
C15H10O5 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)13-7-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H |
Clé InChI |
WHZXJVJVGGWZQI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC(=C(C=C3)O)O |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC(=C(C=C3)O)O |
Autres numéros CAS |
147666-80-6 |
Synonymes |
thunberginol A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



